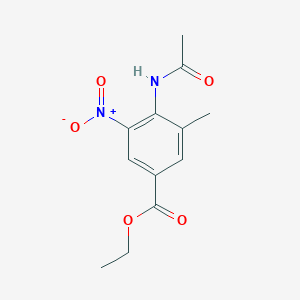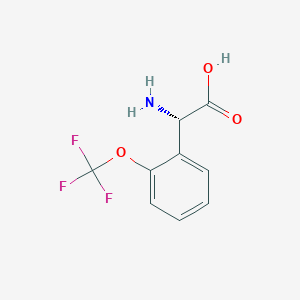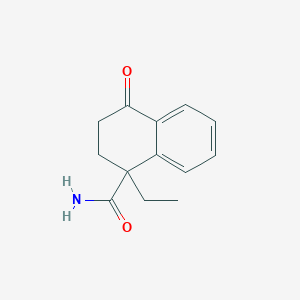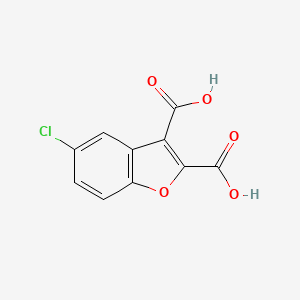![molecular formula C13H12N4O3 B13888707 N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide CAS No. 61963-80-2](/img/structure/B13888707.png)
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a nitropyridine moiety attached to an aminophenyl group, which is further linked to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide typically involves the reaction of 3-nitropyridine-2-amine with 4-aminophenylacetamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Hydrolysis: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis)
Major Products Formed
Oxidation: Formation of the corresponding amino derivative
Substitution: Formation of nitro or halogenated derivatives
Hydrolysis: Formation of carboxylic acid and amine
Applications De Recherche Scientifique
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects. These interactions can disrupt the normal function of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine moiety attached to an amide group. the presence of the nitro group in this compound adds unique reactivity and potential biological activity.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound has a similar acetamide group but differs in the presence of a pyrimidinyl and sulfonyl group, which can lead to different chemical and biological properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a more complex structure with additional functional groups, leading to different applications and mechanisms of action.
Propriétés
Numéro CAS |
61963-80-2 |
|---|---|
Formule moléculaire |
C13H12N4O3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H12N4O3/c1-9(18)15-10-4-6-11(7-5-10)16-13-12(17(19)20)3-2-8-14-13/h2-8H,1H3,(H,14,16)(H,15,18) |
Clé InChI |
HOQKBJJHEITITH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


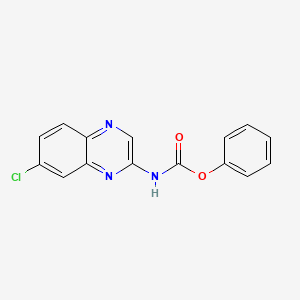
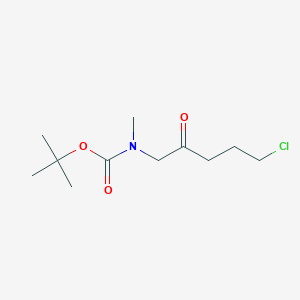
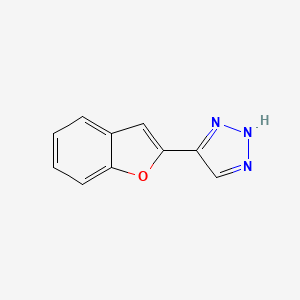
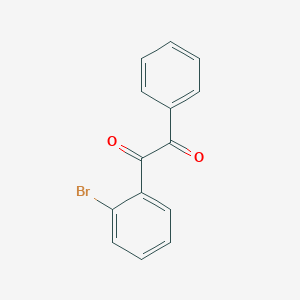

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
